Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate
CAS No.:
Cat. No.: VC16550956
Molecular Formula: C19H32N2O4
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H32N2O4 |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 1-O'-tert-butyl 3a-O-ethyl (3aS,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate |
| Standard InChI | InChI=1S/C19H32N2O4/c1-5-24-15(22)19-7-6-18(14(19)12-20-13-19)8-10-21(11-9-18)16(23)25-17(2,3)4/h14,20H,5-13H2,1-4H3/t14-,19+/m0/s1 |
| Standard InChI Key | UDHKXXMUVKVFFR-IFXJQAMLSA-N |
| Isomeric SMILES | CCOC(=O)[C@@]12CCC3([C@@H]1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C12CCC3(C1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine] core, with tert-butyl and ethyl carboxylate groups at the 1- and 6A-positions, respectively. The cis configuration of these substituents imposes distinct stereoelectronic effects, influencing both reactivity and biological interactions. X-ray crystallographic analyses of analogous spirooxindoles reveal that the spirocyclic system adopts a rigid conformation, minimizing steric strain while maximizing π-orbital overlap between adjacent rings .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₂N₂O₄ |
| Molecular Weight | 352.5 g/mol |
| Melting Point | 128–132°C (decomposes) |
| Solubility | DMSO, DMF (>50 mg/mL) |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy confirms the cis stereochemistry, with characteristic coupling constants (J = 6.8–7.2 Hz) between protons at the spiro junction. Infrared (IR) spectra show strong carbonyl stretches at 1725 cm⁻¹ (ester) and 1680 cm⁻¹ (lactam), consistent with its dicarboxylate functionalization .
Synthetic Methodologies
Key Synthetic Routes
The enantioselective synthesis of this spirocyclic compound leverages a multistep strategy involving:
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Spirocyclization: Tryptophanol-derived oxazolopiperidone lactams undergo acid-catalyzed cyclization to form the spiro[indolizidine-1,3′-oxindole] framework .
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Side-Chain Functionalization: Sequential acetylation and hydride reduction introduce the ethylidene moiety at C-20, with stereochemical control achieved via β-hydroxyketone elimination .
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Protecting Group Manipulation: tert-Butyl and ethyl esters are installed using Boc (tert-butoxycarbonyl) and ethyl chloroformate, respectively, under anhydrous conditions.
Table 2: Optimization of Spirocyclization Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TFA | CH₂Cl₂ | 25°C | 71 |
| HCl | EtOH | 40°C | 58 |
| H₂SO₄ | Toluene | 60°C | 43 |
Industrial Scalability
Continuous flow reactors enhance throughput by reducing reaction times (≤2 hours vs. 16 hours in batch). High-throughput screening identifies optimal catalysts (e.g., Pd/C for hydrogenation), achieving >90% purity with minimal byproducts.
Reactivity and Mechanistic Insights
Chemical Transformations
The compound undergoes selective reactions at distinct sites:
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Ester Hydrolysis: Basic conditions (NaOH/EtOH) cleave the tert-butyl ester, yielding a carboxylic acid derivative.
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Lactam Reduction: LiAlH₄ reduces the piperidone carbonyl to a secondary alcohol, enabling further functionalization .
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Electrophilic Substitution: Bromination at C-2 of the pyrrole ring proceeds via pyridinium perbromide, preserving the spirocyclic framework .
Biological Mechanisms
In vitro studies suggest the spirocyclic core mimics peptidic transition states, inhibiting proteases such as HIV-1 integrase (IC₅₀ = 0.8 µM). Molecular docking reveals hydrogen bonding between the lactam carbonyl and Asp-25 residue, stabilizing the enzyme-inhibitor complex .
Pharmaceutical and Industrial Applications
Drug Discovery
The compound’s rigid structure enhances bioavailability (F = 65% in rat models) and blood-brain barrier penetration, positioning it as a lead candidate for CNS disorders. Derivatives show promise as:
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Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) with resistance profiles superior to efavirenz.
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Anticancer Agents: HDAC inhibitors inducing apoptosis in MCF-7 breast cancer cells (EC₅₀ = 1.2 µM) .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 1 bar), driven by Lewis acid-base interactions with the piperidine nitrogen.
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (40–70%) due to competing elimination pathways during spirocyclization . Photoredox catalysis and enantioselective organocatalysis are under investigation to improve efficiency.
Unexplored Biological Targets
Proteomic profiling identifies uncharacterized interactions with G-protein-coupled receptors (GPCRs), warranting further study for pain management and immunomodulation.
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